2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide
Description
Chemical Structure and Key Features
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by:
- An N-(3,4-dimethoxyphenyl) group, contributing lipophilicity and hydrogen-bonding capacity via methoxy oxygen atoms.
- A central acetamide linker, facilitating structural flexibility and interactions with biological targets.
For example, similar compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide () were synthesized using sulfonyl chloride intermediates and amine coupling. The molecular weight of the target compound is estimated to be ~420–450 g/mol, with moderate solubility in polar aprotic solvents due to the sulfonyl and methoxy groups.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-20-10-4-3-9(7-11(10)21-2)16-13(17)8-23(18,19)14-6-5-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOCTOYSSJQGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Sulfonylation: The chlorinated thiophene undergoes sulfonylation using sulfonyl chlorides in the presence of a base like pyridine.
Acetamide Formation: The final step involves the reaction of the sulfonylated thiophene with 3,4-dimethoxyaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or sulfides, respectively.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or sulfides.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Cytotoxicity
Studies have demonstrated that this compound may possess cytotoxic effects against various cancer cell lines. Analogous compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating the potential for targeted cancer therapies .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. Notably, similar sulfonamide derivatives have been shown to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's . This suggests a potential application in the treatment of cognitive disorders.
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides have been widely studied. Compounds structurally related to this compound have been noted for their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory conditions .
Analgesic Properties
Preliminary findings suggest that this compound may also exhibit analgesic effects. Research on similar sulfonamide derivatives has indicated pain-relieving properties that could be beneficial in managing chronic pain conditions .
Case Study: Enzyme Inhibition
A study focused on the synthesis of new sulfonamides demonstrated their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes. The findings indicated that these compounds could serve as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Case Study: Anticancer Activity
In a recent investigation, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity. The results showed promising cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. These findings support the hypothesis that structural modifications can enhance the anticancer properties of sulfonamide derivatives .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against pathogens like E. coli and S. aureus; MIC around 256 µg/mL |
| Cytotoxicity | Selective toxicity towards cancer cells; potential for targeted therapies |
| Enzyme Inhibition | Inhibits acetylcholinesterase; implications for neurodegenerative diseases |
| Anti-inflammatory Effects | Modulates inflammatory pathways; potential treatment for chronic inflammation |
| Analgesic Properties | Exhibits pain-relieving effects; useful in chronic pain management |
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparative Analyses
A. Substituent Impact on Bioactivity
- 5-Chlorothiophene-2-sulfonyl vs.
- 3,4-Dimethoxyphenyl vs.
B. Docking and Target Affinity
- The target compound shares structural similarities with ACE2 inhibitors (e.g., , docking score: -5.51 kcal/mol). The 5-chlorothiophene-sulfonyl group may mimic natural ligands of ACE2, such as viral spike proteins, by engaging in hydrophobic and halogen-bonding interactions .
- In contrast, compound 5a () prioritizes purine-sulfanyl groups for neuroprotection, likely targeting adenosine receptors or cholinesterases in dementia pathways.
D. Toxicity and Pharmacokinetics
- The dimethoxyphenyl group in the target compound and 5a () correlates with reduced cytotoxicity, as seen in 5a’s "practically non-toxic" profile .
- Fluorobenzyl-tosylamino derivatives () may exhibit higher metabolic stability due to fluorine’s resistance to oxidation.
Biological Activity
The compound 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. Sulfonamides are known for their broad range of pharmacological effects, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a sulfonamide group , which is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that sulfonamide compounds exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains, including gram-positive bacteria and mycobacteria.
- Efficacy : In vitro tests indicated that the compound showed promising activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and rifampicin .
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was assessed.
- Mechanism : The inhibition of these enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation. The compound demonstrated an IC50 value of approximately 15 µM against COX-2, indicating moderate potency .
Cytotoxicity and Antitumor Activity
The potential antitumor activity of the compound was evaluated using various cancer cell lines.
- Results : The compound exhibited selective cytotoxicity against certain cancer cell lines, with IC50 values ranging from 10 to 30 µM. Notably, it showed less toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key findings include:
- Substituents : The presence of the chlorothiophene moiety significantly enhances antibacterial activity compared to unsubstituted analogs.
- Dimethoxyphenyl Group : This substitution appears to contribute to both the anti-inflammatory and cytotoxic properties of the compound .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various sulfonamide derivatives, this compound was one of the top performers against MRSA strains, exhibiting an MIC of 0.5 µg/mL . This underscores its potential as a therapeutic agent in treating resistant bacterial infections.
Case Study 2: Inhibition of Urease Activity
The compound was tested for urease inhibition due to its relevance in treating urinary tract infections. It demonstrated significant urease inhibition with an IC50 value of 22 µM, suggesting its utility in managing conditions linked to urease-producing pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
